molecular formula C18H21N3O5S B10983662 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B10983662
M. Wt: 391.4 g/mol
InChI Key: LZAPBZBCPRAAFP-UHFFFAOYSA-N
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Description

2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound characterized by its unique thiopyrano-pyridazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves a multi-step process:

    Formation of the Thiopyrano-Pyridazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiopyrano-pyridazinone core.

    Acylation Reaction: The core structure is then acylated with 3,4,5-trimethoxyphenylacetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using specific catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing crystallization, chromatography, or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiopyrano ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Medicine

    Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science:

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide: Similar structure but with fewer methoxy groups.

    2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide: Similar structure with a benzyl group instead of a phenyl group.

Uniqueness

    Structural Complexity: The presence of the thiopyrano-pyridazinone core combined with the trimethoxyphenyl group makes it unique.

    Biological Activity: Its specific interactions with biological targets may differ from similar compounds, leading to unique pharmacological profiles.

This detailed overview provides a comprehensive understanding of 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H21N3O5S

Molecular Weight

391.4 g/mol

IUPAC Name

2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C18H21N3O5S/c1-24-14-7-12(8-15(25-2)18(14)26-3)19-16(22)9-21-17(23)6-11-10-27-5-4-13(11)20-21/h6-8H,4-5,9-10H2,1-3H3,(H,19,22)

InChI Key

LZAPBZBCPRAAFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C=C3CSCCC3=N2

Origin of Product

United States

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